molecular formula C11H23NO B13317836 1-(1-Aminopropyl)cyclooctan-1-OL

1-(1-Aminopropyl)cyclooctan-1-OL

Cat. No.: B13317836
M. Wt: 185.31 g/mol
InChI Key: IEHNVAPDAJZRIE-UHFFFAOYSA-N
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Description

1-(1-Aminopropyl)cyclooctan-1-OL is an organic compound with the molecular formula C₁₁H₂₃NO It is a cycloalkane derivative, characterized by a cyclooctane ring substituted with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropyl)cyclooctan-1-OL typically involves the following steps:

    Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through various methods, including the cyclization of linear alkanes or the ring-closing metathesis of dienes.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclooctane ring is replaced by an aminopropyl moiety.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropyl)cyclooctan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminopropyl)cyclooctan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropyl)cyclooctan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclooctane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanol: A similar compound with a hydroxyl group but lacking the aminopropyl group.

    1-Aminocyclooctane: A compound with an amino group but lacking the hydroxyl group.

    1-(1-Hydroxypropyl)cyclooctane: A compound with a hydroxyl group on the propyl chain instead of the cyclooctane ring.

Uniqueness

1-(1-Aminopropyl)cyclooctan-1-OL is unique due to the presence of both the aminopropyl and hydroxyl groups on the cyclooctane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropyl)cyclooctan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-10(12)11(13)8-6-4-3-5-7-9-11/h10,13H,2-9,12H2,1H3

InChI Key

IEHNVAPDAJZRIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCCCC1)O)N

Origin of Product

United States

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